molecular formula C15H16O4 B570172 Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate CAS No. 1155038-30-4

Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate

Cat. No. B570172
M. Wt: 260.289
InChI Key: VESJEWOGSAAEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate is a chemical compound with the molecular formula C15H16O4 . It has a molecular weight of 260.289 . This compound is an intermediate in the synthesis of 2-[[1-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid.

Scientific Research Applications

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a related compound, has shown distinct inhibition of the proliferation of some cancer cell lines. This suggests potential applications in cancer research and therapy (Liu et al., 2018).

Anti-Parkinson's Activity

Another study synthesized novel 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, closely related to Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate, and found them to have significant anti-Parkinson's activity (Gomathy et al., 2012).

Synthesis and Kinetic Studies

The compound has been synthesized under ultrasound and catalyzed by quaternary ammonium salt in solid-liquid heterogeneous condition, indicating its potential in advanced chemical synthesis and kinetic studies (Abimannan & Rajendran, 2016).

Green Chemistry Applications

A green and convenient synthetic method was developed for the synthesis of related naphthalene-1,4-dione derivatives, showcasing the compound's relevance in environmentally friendly chemical processes (Fu et al., 2016).

properties

CAS RN

1155038-30-4

Product Name

Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate

Molecular Formula

C15H16O4

Molecular Weight

260.289

IUPAC Name

ethyl 2-[1-(hydroxymethyl)naphthalen-2-yl]oxyacetate

InChI

InChI=1S/C15H16O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-8,16H,2,9-10H2,1H3

InChI Key

VESJEWOGSAAEBO-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)CO

synonyms

Ethyl 2-((1-(hydroxymethyl)naphthalen-2-yl)oxy)acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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